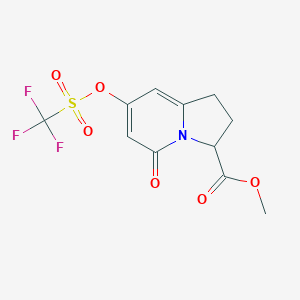![molecular formula C15H17N3O3 B2609920 2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine CAS No. 2034366-27-1](/img/structure/B2609920.png)
2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine is a complex organic compound that features a pyrrolidine ring, a furan ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and furan intermediates. The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The furan ring is often introduced via a Diels-Alder reaction or through the oxidation of furfural derivatives.
The final step involves the coupling of the furan and pyrrolidine intermediates with the pyrimidine ring. This can be achieved through a variety of methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium acetate or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrimidine ring can produce dihydropyrimidines.
Scientific Research Applications
2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine: Unique due to the combination of furan, pyrrolidine, and pyrimidine rings.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains a pyrrolo[3,4-c]pyrrole core with furan substituents.
Pyrrolidine-2-one: A simpler pyrrolidine derivative with potential biological activity.
Uniqueness
The uniqueness of this compound lies in its structural complexity and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. The combination of furan, pyrrolidine, and pyrimidine rings in a single molecule is relatively rare, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-7-11(2)17-15(16-10)21-13-3-5-18(8-13)14(19)12-4-6-20-9-12/h4,6-7,9,13H,3,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNHTNPZTFKWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=COC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((2,5-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2609839.png)
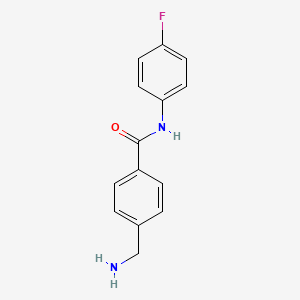
![Tert-butyl 3-cyano-4-[2-(3-methylcyclohexyl)acetyl]piperazine-1-carboxylate](/img/structure/B2609843.png)
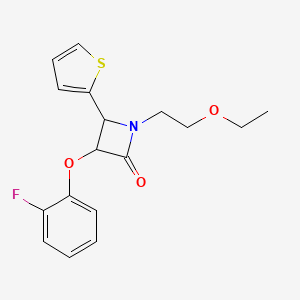
![N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2609846.png)
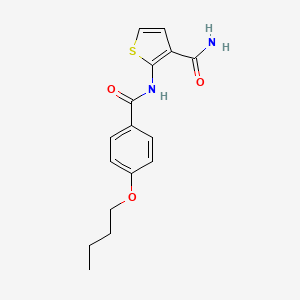
![6-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2609848.png)
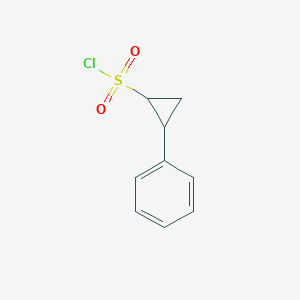
![1-(2-(4-ethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609850.png)
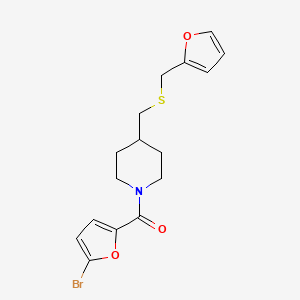
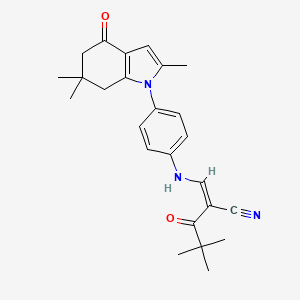
![4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2609857.png)
![2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2609858.png)
